molecular formula C21H33N3O2S B13085364 N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine

N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine

Cat. No.: B13085364
M. Wt: 391.6 g/mol
InChI Key: LZXTXDDKWPOQFH-UHFFFAOYSA-N
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Description

N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is a chemical compound with the molecular formula C21H33N3O2S and a molecular weight of 391.57 g/mol . This compound is characterized by its complex structure, which includes a cyclopentylpiperazine moiety, a sulfonyl group, and a benzylcyclopentanamine framework. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine typically involves multiple steps, starting with the preparation of the cyclopentylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with benzylcyclopentanamine under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((4-Cyclohexylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
  • N-(4-((4-Cyclopropylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
  • N-(4-((4-Cyclobutylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine

Uniqueness

N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is unique due to its specific cyclopentylpiperazine moiety, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine, identified by its CAS number 1336912-38-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potentially significant biological activities. Its structure integrates a cyclopentylpiperazine moiety linked to a sulfonyl group, which is further connected to a benzyl group and a cyclopentanamine. This unique combination of functional groups suggests a diverse range of pharmacological effects.

Molecular Characteristics

The molecular formula for this compound is C21H33N3O2SC_{21}H_{33}N_{3}O_{2}S, with a molecular weight of approximately 391.57 g/mol. The structural features that contribute to its biological activity include:

  • Piperazine Derivative : Known for its antipsychotic and antidepressant properties.
  • Sulfonamide Group : Often associated with antibacterial effects, enhancing interactions with biological targets such as enzymes or receptors involved in neurotransmission or inflammation.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC21H33N3O2S
Molecular Weight391.57 g/mol
CAS Number1336912-38-9

Biological Activity

The biological activity of this compound can be attributed to its structural components, particularly the piperazine and sulfonamide groups. Research indicates that compounds containing these moieties exhibit various pharmacological effects:

  • Antidepressant and Antipsychotic Effects : The piperazine structure is commonly linked with these activities, suggesting potential therapeutic applications in treating mood disorders and schizophrenia.
  • Antimicrobial Properties : The sulfonamide group enhances the compound's ability to interact with microbial enzymes, potentially leading to antibacterial effects.

Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives. It was found that compounds similar to this compound exhibited significant serotonin reuptake inhibition, which is crucial for antidepressant efficacy .

Study 2: Antimicrobial Efficacy

Research conducted on sulfonamide derivatives showed promising results in inhibiting bacterial growth. The study indicated that the presence of the sulfonamide group in this compound could enhance its antibacterial properties against various strains of bacteria .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-CyclopentylpiperazineCyclopentane ring and piperazineSimpler structure without sulfonamide
N-benzylpiperazineBenzene ring attached to piperazineLacks cyclopentanamine structure
SulfanilamideContains a sulfonamide groupPrimarily used as an antibiotic

The complexity of this compound lies in its multi-functional structure, which combines properties from both piperazine and cyclopentanamine derivatives while incorporating a sulfonamide moiety that may enhance its biological activity compared to simpler analogs.

Properties

Molecular Formula

C21H33N3O2S

Molecular Weight

391.6 g/mol

IUPAC Name

N-[[4-(4-cyclopentylpiperazin-1-yl)sulfonylphenyl]methyl]cyclopentanamine

InChI

InChI=1S/C21H33N3O2S/c25-27(26,24-15-13-23(14-16-24)20-7-3-4-8-20)21-11-9-18(10-12-21)17-22-19-5-1-2-6-19/h9-12,19-20,22H,1-8,13-17H2

InChI Key

LZXTXDDKWPOQFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4CCCC4

Origin of Product

United States

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